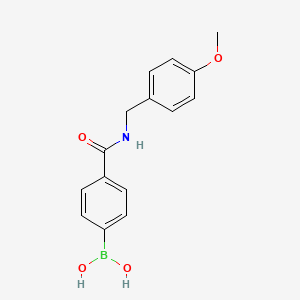

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAHNYXFDPDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674394 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-08-9 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical Properties of N-Substituted (Carbamoylphenyl)boronic Acids

Executive Summary

N-substituted (carbamoylphenyl)boronic acids represent a pivotal class of functionalized organoboron compounds. Unlike simple phenylboronic acids (PBAs), these derivatives feature an amide (carbamoyl) handle that serves two critical functions: it allows for facile conjugation to fluorophores or polymeric scaffolds, and it electronically tunes the Lewis acidity of the boron center.

This guide details the physicochemical behavior of these compounds, focusing on the ortho-effect , pKa modulation , and solubility dynamics . It provides actionable protocols for synthesis and characterization, designed for researchers optimizing carbohydrate sensors, protease inhibitors, or dynamic covalent hydrogels.

Structural Dynamics & Electronic Environment

The physical properties of (carbamoylphenyl)boronic acids are dictated by the interplay between the electrophilic boron center and the neighboring amide group. Understanding this relationship is prerequisite to predicting reactivity.

The Ortho-Effect: Amide vs. Amine

A common misconception in boronic acid design is equating ortho-carbamoyl (amide) derivatives with ortho-aminomethyl (Wulff-type) derivatives. They function differently:

-

Wulff-Type (Amines): Possess a strong intramolecular

dative bond (approx. 5–6 kcal/mol). This stabilizes the tetrahedral geometry, significantly lowering the pKa (often to ~5–6). -

Carbamoyl-Type (Amides): The nitrogen lone pair is delocalized into the carbonyl

-system, rendering it a poor donor for boron. Instead, ortho-carbamoyl derivatives stabilize the boronate anion primarily through hydrogen bonding between the amide proton (

Hybridization Equilibrium

The utility of these compounds in physiological environments depends on the equilibrium between the neutral trigonal planar form (

-

Neutral State: Hydrophobic, poor sugar binding.

-

Anionic State: Hydrophilic, high affinity for 1,2-diols (sugars).

The N-substituent on the carbamoyl group (

Mechanism of Stabilization

The following diagram illustrates the equilibrium and the stabilizing interactions in ortho-substituted variants.

Figure 1: The ionization equilibrium of boronic acids. Ortho-carbamoyl groups stabilize the anionic form, shifting the equilibrium to the right at physiological pH.

Physicochemical Parameters

The following data summarizes the impact of substitution patterns on acidity and solubility.

pKa Modulation

The pKa of unsubstituted phenylboronic acid is ~8.8. For physiological sensing (pH 7.4), a pKa closer to 7.0–7.5 is ideal to maximize sensitivity.

| Compound Class | Substituent Position | N-Substituent | Approx. pKa | Mechanism of Shift |

| Phenylboronic Acid | - | - | 8.8 | Baseline |

| Carbamoyl-PBA | Para | Methyl | 8.4 | Inductive EWG effect (-I) |

| Carbamoyl-PBA | Meta | Methyl | 8.2 | Stronger Inductive effect |

| Carbamoyl-PBA | Ortho | Methyl | 7.2 - 7.8 | Intramolecular H-bond stabilization |

| Carbamoyl-PBA | Ortho | Benzyl | 7.0 - 7.5 | Steric relief upon tetrahedralization |

| Aminomethyl-PBA | Ortho | Dimethyl | 5.2 | Strong B-N Wulff interaction |

Note: Data derived from comparative analysis of Hammett plots and titration curves [1, 2].

Solubility Profiles

-

Aqueous: Generally low (< 10 mM) for neutral forms. Solubility increases drastically (10-100x) upon conversion to the boronate anion (pH > pKa) or upon complexation with polyols (e.g., fructose, mannitol).

-

Organic: Highly soluble in DMSO, MeOH, and DMF. Moderately soluble in DCM and THF.

-

Aggregation: N-substituted derivatives with long alkyl chains may form micelles or aggregates in aqueous solution, complicating pKa measurements.

Experimental Protocols

Synthesis of N-Substituted 2-Carbamoylphenylboronic Acids

Objective: Synthesize an ortho-functionalized derivative via amide coupling. Challenge: Direct coupling can lead to protodeboronation or anhydride formation. Solution: Use of a mixed anhydride method or controlled EDC coupling.

Protocol:

-

Starting Material: Dissolve 2-carboxyphenylboronic acid (1.0 eq) in anhydrous THF/DMF (9:1).

-

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 min.

-

Expert Note: Avoid using SOCl2 for acid chloride generation, as it often degrades the boronic acid moiety.

-

-

Amine Addition: Add the requisite amine (

, 1.1 eq) and DIPEA (2.0 eq). -

Reaction: Warm to RT and stir for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (rapidly) and Brine.

-

Critical Step: Boronic acids are amphiphilic. If the product is not in the organic layer, it may have formed a water-soluble boronate. Adjust pH to ~5.0 to ensure the neutral species is extracted.

-

-

Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography, as boronic acids streak on silica (due to interaction with silanols).

pKa Determination via Spectrophotometric Titration

Objective: Determine the operational pKa for sensor applications.

Method: UV-Vis absorption changes at the

Workflow:

Figure 2: Spectrophotometric titration workflow. This method is superior to potentiometric titration for low-solubility boronic acids.

Applications in Drug Discovery & Sensing

Carbohydrate Sensors (The "Borono-Lectin" Mimics)

N-substituted carbamoyl derivatives are widely used to detect glucose in blood or bioreactors.

-

Mechanism: The binding of glucose (diol) to the boronic acid forms a cyclic boronate ester. This ester is more acidic than the free acid.

-

Signal Transduction: By substituting the nitrogen with a fluorophore (e.g., N-(anthracen-9-yl)carbamoyl...), the fluorescence is quenched or enhanced upon sugar binding due to Photoinduced Electron Transfer (PET) modulation [3].

Dynamic Covalent Chemistry (DCC)

In drug delivery, these compounds form reversible covalent bonds with diol-containing drugs (e.g., catechols). The N-substituent allows tuning of the release rate:

-

Bulky N-substituents: Slow down hydrolysis (steric protection).

-

Electron-poor N-substituents: Accelerate hydrolysis (destabilize the ester).

References

-

Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004).[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Tetrahedron, 60(49), 11205-11209.

-

[1]

-

-

Soundararajan, S., et al. (2009). Boronic Acids for Sensing and Other Applications.[1][2][3] Journal of Fluorescence.

- Context: Discusses the pKa shifts in ortho-carbamoyl deriv

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine.

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397.

Sources

Technical Monograph: Structural Characterization of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Topic: Crystal Structure & Supramolecular Characterization of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid Content Type: Technical Monograph / Application Guide Audience: Structural Chemists, Pharmaceutical Scientists, and Crystal Engineers.

Executive Summary & Molecular Architecture

This guide details the structural analysis and solid-state behavior of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS: 874460-08-9). As a bifunctional scaffold containing a Lewis-acidic boronic acid headgroup and a hydrogen-bonding amide linker, this molecule represents a classic "frustrated" system in crystal engineering.

The core challenge in characterizing this structure lies in the competition between two dominant supramolecular synthons: the boronic acid homodimer and the amide-amide tape . Understanding this competition is critical for drug development, as it dictates solubility, bioavailability, and the risk of dehydration into the thermodynamically stable boroxine trimer.

Molecular Scaffold Analysis

-

Headgroup (

): Acts as a double hydrogen bond donor/acceptor. Capable of forming the centrosymmetric -

Linker (Carbamoyl): The amide (

) introduces strong directional H-bonding ( -

Tail (4-Methoxybenzyl): A lipophilic domain that drives packing via weak

and

Supramolecular Prediction & Synthon Competition

In the solid state, arylboronic acid amides do not pack randomly. They follow specific hierarchy rules. The crystal structure will likely adopt one of two primary polymorphs depending on the crystallization solvent.

The Synthon Landscape (Graphviz Visualization)

The following diagram maps the competitive pathways for crystal formation, highlighting the risk of dehydration.

Figure 1: Competitive crystallization pathways. The boronic acid moiety drives the primary lattice formation, while the amide linker provides secondary stabilization. Note the risk of boroxine conversion under thermal stress.

Experimental Protocols

Synthesis & Purification

Before crystallographic analysis, the compound must be free of boroxine contaminants.

-

Reaction: Suzuki-Miyaura coupling or direct amide coupling of 4-carboxyphenylboronic acid with 4-methoxybenzylamine.

-

Critical Purification Step: Do not dry under high vacuum at elevated temperatures (>50°C), as this promotes dehydration to the boroxine.

-

Validation:

NMR (500 MHz, DMSO-

Single Crystal Growth Strategy

Due to the "sticky" nature of the amide group, standard evaporation often yields amorphous gels. Use the Liquid Diffusion method for high-quality single crystals.

| Parameter | Protocol A (Thermodynamic) | Protocol B (Kinetic) |

| Target Motif | Centrosymmetric Dimer ( | Kinetic Catemer / Solvate |

| Solvent (Inner) | THF or Acetone (0.5 mL) | Methanol (0.5 mL) |

| Precipitant (Outer) | Hexane or Pentane | Water or Diethyl Ether |

| Concentration | 10 mg/mL | 20 mg/mL |

| Temperature | 4°C (Slow diffusion) | 20°C (Rapid diffusion) |

| Timeframe | 3–7 Days | 24–48 Hours |

Step-by-Step Liquid Diffusion:

-

Dissolve 5 mg of the compound in the "Inner" solvent in a narrow NMR tube or crystallization vial.

-

Carefully layer the "Outer" solvent (precipitant) on top using a syringe. Do not mix.

-

Seal with Parafilm and store in a vibration-free environment.

-

Observation: Look for colorless plates or needles at the interface.

Crystallographic Data Acquisition & Refinement

When solving the structure (typically utilizing Mo-K

Data Collection Parameters[1]

-

Temperature: Collect at 100 K . Room temperature collection often results in high thermal parameters for the methoxy group, making disorder modeling difficult.

-

Resolution: Aim for

Å or better. The H-atoms on the boronic acid hydroxyls are critical for defining the synthon and must be located in the difference Fourier map, not placed geometrically.

Refinement Strategy (SHELXL/OLEX2)

-

Boron Geometry: Boron should be planar (

). If the B atom pyramidalizes, check for coordination by solvent molecules (e.g., MeOH coordinating to B). -

Hydroxyl Hydrogens: Locate

atoms on -

Disorder Handling: The 4-methoxybenzyl group often rotates. If the thermal ellipsoids for the methoxy carbons are elongated:

-

Use the PART command to split the position.

-

Apply SIMU and DELU restraints to maintain physical displacement parameters.

-

Structural Analysis & Interpretation

Upon solving the structure, validate the model against these established benchmarks for arylboronic acid amides.

The Primary Synthon Check

Measure the intermolecular distances between the boronic acid headgroups.

-

Scenario A (Dimer): Two molecules linked face-to-face.[1]

-

distance:

-

Symmetry operation:

(Inversion center).

-

distance:

-

Scenario B (Catemer): Infinite chain.

-

Requires a conformational twist of the

group relative to the phenyl ring (

-

The Amide "Staple"

Check the amide linkage (

-

Typical

distance: -

Significance: This interaction reinforces the lattice, resulting in high melting points (

C) and low aqueous solubility.

Boroxine Verification

If the solved structure shows a

-

Check: Are there 3 phenyl rings connected to a central 6-membered ring of alternating B and O atoms?

-

Action: If unintended, repeat crystallization at lower temperatures with trace water present to favor the acid form.

References

-

Boronic Acid Synthons: Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (Shows the classic inversion dimer and sheet formation).[1]

-

Source:

-

-

Acid-Amide Interactions:Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid-Based Hydrogels. (Explains the competition between amide and acid H-bonding).

-

Source:

-

-

Boronic Acid Dehydration: Exploiting the reversible covalent bonding of boronic acids. (Mechanisms of boroxine formation and reversible assembly).[2]

-

Source:

-

-

Synthesis & Applications: 4-(Methoxycarbonyl)phenylboronic acid as a building block.[3][4] (Context on the stability and reactivity of this scaffold).

-

Source:

-

Sources

- 1. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

NMR and mass spectrometry data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Introduction

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a multifaceted organic compound that stands at the intersection of several key areas in chemical research, including medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, an amide linkage, and a methoxybenzyl group, makes it a valuable building block for a variety of applications. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] Furthermore, the presence of the amide and boronic acid groups suggests potential applications as a bioisostere for carboxylic acids, which could be explored in drug design and development.[3]

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to elucidate the underlying chemical principles that govern these spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The chemical structure of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is presented below. The molecule can be deconstructed into three key regions for spectroscopic analysis: the 4-carbamoylphenylboronic acid moiety, the amide linkage, and the 4-methoxybenzyl group. Each of these components will exhibit characteristic signals in the NMR and mass spectra.

Caption: Molecular structure of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in a suitable solvent like DMSO-d₆ would display several distinct signals corresponding to the aromatic, benzylic, methoxy, amide, and boronic acid protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| B(OH )₂ | ~8.0 | Broad Singlet | 2H | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. |

| Ar-H (boronic acid ring) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing boronic acid and amide groups are deshielded. |

| Ar-H (boronic acid ring) | 7.6 - 7.8 | Doublet | 2H | Protons meta to the boronic acid and amide groups. |

| NH | ~9.0 | Triplet | 1H | The amide proton is typically deshielded and may show coupling to the adjacent benzylic protons. |

| Ar-H (methoxybenzyl ring) | 7.2 - 7.4 | Doublet | 2H | Protons ortho to the amide-substituted methylene group. |

| Ar-H (methoxybenzyl ring) | 6.8 - 7.0 | Doublet | 2H | Protons ortho to the electron-donating methoxy group are shielded. |

| CH ₂ | ~4.4 | Doublet | 2H | The benzylic protons are adjacent to the amide nitrogen and the aromatic ring. |

| OCH ₃ | ~3.7 | Singlet | 3H | The methoxy protons are in a shielded environment. |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic B(OH)₂ and NH protons in other solvents like CDCl₃ or D₂O.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~165 | The amide carbonyl carbon is significantly deshielded. |

| Ar-C -O | ~158 | The aromatic carbon attached to the electron-donating methoxy group. |

| Ar-C -B | ~135 | The aromatic carbon attached to the boronic acid group. The exact shift can be broad. |

| Ar-C (quaternary) | 130 - 140 | Quaternary aromatic carbons attached to the amide and benzyl groups. |

| Ar-C H | 114 - 135 | Aromatic methine carbons, with those on the methoxy-substituted ring appearing more upfield. |

| OC H₃ | ~55 | The methoxy carbon is in a typical range for such groups. |

| C H₂ | ~43 | The benzylic carbon. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is recommended for ¹³C NMR.

-

Instrumentation: A 100 MHz (for carbon) or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹H-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm.

-

-

Processing: Similar to ¹H NMR, with calibration to the DMSO-d₆ solvent peak at 39.52 ppm.[4]

Mass Spectrometry Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to form [M+H]⁺.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₁₄BNO₄

-

Molecular Weight: 271.08 g/mol

-

Predicted Molecular Ion (ESI+): [M+H]⁺ = 272.10 m/z

Predicted Fragmentation Pattern

The fragmentation of the protonated molecular ion will likely proceed through cleavage of the weakest bonds, primarily the amide and benzylic C-N and C-C bonds.

-

Loss of the 4-methoxybenzyl group: Cleavage of the benzylic C-N bond can lead to the formation of a 4-methoxybenzyl cation (m/z 121) and a 4-carbamoylphenylboronic acid radical.

-

Amide bond cleavage: Fragmentation of the amide bond can result in the formation of a 4-boronobenzoyl cation.

-

Loss of water from the boronic acid: Boronic acids can undergo dehydration under certain MS conditions.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

¹¹B NMR Spectroscopy: An Advanced Perspective

For a more comprehensive characterization, ¹¹B NMR spectroscopy can be employed to directly probe the boron atom. For a trigonal planar (sp²) boronic acid like the one in the title compound, a chemical shift of approximately 30 ppm is expected.[5] This can be a useful diagnostic tool to confirm the integrity of the boronic acid moiety.

Conclusion

This technical guide provides a detailed prediction and interpretation of the . The predicted ¹H and ¹³C NMR spectra are based on the analysis of its constituent functional groups and comparison with structurally related molecules. The mass spectrometry data, particularly the fragmentation pattern, offers further confirmation of the molecule's structure. The experimental protocols provided herein offer a standardized approach for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling confident structural elucidation and characterization.

References

- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy - Benchchem.

- (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum - ChemicalBook.

- 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. Available at: [Link]

-

4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. Available at: [Link]

-

(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. Available at: [Link]

-

Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. Available at: [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC. Available at: [Link]

-

Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Available at: [Link]

-

Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. Available at: [Link]

-

4-Methoxyphenylboronic acid - High purity | EN - Georganics. Available at: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Universität Halle. Available at: [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Available at: [Link]

-

(4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. Available at: [Link]

Sources

Navigating the Labyrinth: A Technical Guide to CAS Number Lookup for Novel Boronic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the journey from a novel molecular concept to a well-characterized compound is a meticulous process. A critical, yet often overlooked, milestone in this journey is the assignment of a Chemical Abstracts Service (CAS) Registry Number®. This unique numerical identifier is the global standard for chemical substance identification, essential for publication, regulatory submissions, and unambiguous scientific communication.[1][2] This guide provides an in-depth, technical walkthrough of the process for securing a CAS number for novel boronic acid derivatives, a class of compounds of immense interest in modern medicinal chemistry.[3]

The Foundational Importance of a CAS Number

Before delving into the "how," it is crucial to understand the "why." A CAS number transcends mere cataloging. It is a substance's unique fingerprint in the vast landscape of chemical information.[4] Different naming conventions, be they systematic, trivial, or commercial, can lead to ambiguity and confusion.[5] A CAS number eliminates this by linking a single, unambiguous identifier to a specific chemical structure, ensuring that all data and research associated with that substance are correctly collated.[6] For drug development professionals, this is paramount for patent applications, regulatory filings with bodies like the FDA and ECHA, and maintaining an accurate chemical inventory.[7][8]

The Workflow: From Synthesis to CAS Number Assignment

The path to obtaining a CAS number for a novel compound is a systematic one, beginning with the synthesis and culminating in submission to the CAS Registry. This process can be visualized as a linear progression with critical validation steps.

Caption: Decision workflow for verifying compound novelty using SciFinder®.

Part 3: Submission to CAS Registry Services

Once the novelty of the boronic acid derivative has been confirmed, the final step is to submit the compound to CAS Registry Services for assignment of a new CAS number. [9]

Compiling the Submission Package

A complete submission package will expedite the registration process. The following should be compiled:

-

A completed CAS Registry Lookup Service order form. [10]* A high-quality chemical structure diagram.

-

The molecular formula.

-

A systematic chemical name (IUPAC or CAS Index Name). [5]* All relevant analytical data (as outlined in the table above).

-

A unique substance identifier for your reference. [9] All information should be sent to the email address provided by CAS for substance registration. [11]

Common Challenges and Expert Insights

-

Boronic Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. It is crucial to characterize and submit the monomeric boronic acid structure, as this is the fundamental, well-defined molecule. Any presence of the boroxine should be noted as a potential impurity or dehydration product.

-

Purity: CAS registers pure substances. [2]Ensure that the analytical data provided corresponds to a purified sample of the novel compound.

-

Confidentiality: When a new CAS number is assigned, the substance becomes publicly available in the CAS REGISTRY. If the chemical identity needs to remain confidential for intellectual property reasons, you should consult with CAS about their specific services for this purpose. [2]* Data Integrity: Inaccurate or incomplete data is a common reason for delays in the assignment process. Double-check all submitted information for accuracy and completeness.

Conclusion

Obtaining a CAS number for a novel boronic acid derivative is a critical step that validates its unique identity within the global scientific community. By following a systematic process of synthesis, rigorous characterization, comprehensive database searching, and meticulous preparation of the submission package, researchers can navigate this process efficiently. This ensures that their novel compounds are accurately represented in the world's most authoritative chemical substance registry, paving the way for future research, publication, and commercial development.

References

-

American Chemical Society. (2025, November 3). Organometallics - Author Guidelines. ACS Publications. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Number Information Requirements. Retrieved from [Link]

-

American Chemical Society. (2025, November 24). The Journal of Organic Chemistry - Author Guidelines. ACS Publications. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

CAS. (n.d.). Data Submission Formatting. Retrieved from [Link]

-

Pauls, J. P., et al. (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Retrieved from [Link]

-

CAS. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM. Retrieved from [Link]

-

CAS. (n.d.). Journal Information Form. Retrieved from [Link]

-

Wang, B., et al. (n.d.). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. Retrieved from [Link]

-

Moody, G. (2008, March 10). The issue with CAS identifiers. Chemistry Blogs. Retrieved from [Link]

-

CAS. (2024, June 14). CAS Information Use Policy. Retrieved from [Link]

-

CAS. (2022, March 16). Search better: tips and tricks for structure and reaction searching in CAS SciFinder. Retrieved from [Link]

-

CAS. (2022, May 13). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. ACS Publications. Retrieved from [Link]

-

CAS. (n.d.). REGISTRY Database Summary Sheet (DBSS). Retrieved from [Link]

-

Mkhalid, I. A. I., et al. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]

-

UNICHEM Solutions. (n.d.). What is CAS Registry Number?. Retrieved from [Link]

-

ResearchGate. (2013, September 7). How can I check, if the isolated compound is novel or already known?. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Boron - Substance Information. Retrieved from [Link]

-

CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

-

Pemberton, O. A., et al. (n.d.). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases. Retrieved from [Link]

-

Quora. (2021, September 29). Why does boric acid have two CAS numbers, CAS 11113-50-1 and CAS 10043-35-3? What is the difference?. Retrieved from [Link]

-

CAS. (2023, January 27). How to Determine Research Structure Patentability | CAS SciFinder-n. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron. PubChem. Retrieved from [Link]

-

PubMed. (2012, October 1). Synthesis and Characterization of a Novel Boronic Acid-Functionalized Chitosan Polymeric Nanosphere for Highly Specific Enrichment of Glycopeptides. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. Retrieved from [Link]

-

American Chemical Society. (n.d.). Publication Policies - ACS Researcher Resources. Retrieved from [Link]

-

CAS. (2025, June 5). CAS Privacy Policy. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Pharmaoffer.com. (2023, May 23). What are CAS Numbers: The Key to Chemical Identification. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

Reddit. (2017, October 17). CAS/Scifinder multiple structure searching. r/chemistry. Retrieved from [Link]

-

Scholarly Commons @CWRU. (n.d.). Policies | Engaged Management ReView. Retrieved from [Link]

-

Zendesk. (n.d.). Searching - CAS Product Help. Retrieved from [Link]

-

European Commission. (n.d.). 09_11 Updated CMR mandate boron and borate rev 2 (web). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acid. PubChem. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Boric acid - Substance Information. Retrieved from [Link]

Sources

- 1. The issue with CAS identifiers | petermr's blog [blogs.ch.cam.ac.uk]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. mdpi.com [mdpi.com]

- 4. unichemsolutions.com [unichemsolutions.com]

- 5. web.cas.org [web.cas.org]

- 6. web.cas.org [web.cas.org]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. quora.com [quora.com]

- 9. CAS Registry Services℠ | CAS [cas.org]

- 10. CAS REGISTRY | CAS [cas.org]

- 11. web.cas.org [web.cas.org]

A Technical Guide to Carbamoyl-Substituted Boronic Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Carbamoyl-substituted boronic acids represent a pivotal class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug development. The incorporation of a carbamoyl moiety introduces unique physicochemical properties that enhance their potential as therapeutic agents, particularly as enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structural features, and diverse applications of these molecules. We will delve into the causality behind experimental choices in their synthesis and characterization, offering field-proven insights for researchers and drug development professionals. The guide will further explore their mechanism of action, with a focus on their role as transition-state analogs, and highlight key examples that have shaped our understanding and application of this promising class of compounds.

Introduction: The Significance of the Carbamoyl Moiety in Boronic Acids

Boronic acids, characterized by a C-B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] In the realm of medicinal chemistry, their utility extends far beyond synthetic intermediates. The boron atom, a Lewis acid, can reversibly form covalent bonds with nucleophilic residues in enzyme active sites, making boronic acids potent enzyme inhibitors.[3][4] The introduction of a carbamoyl (-CONH₂) group onto the boronic acid scaffold can significantly modulate the molecule's properties.[5]

The carbamoyl group is a key pharmacophore that can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[5] Furthermore, it can influence the electronic properties of the boronic acid, thereby affecting its pKa and reactivity. This guide will explore the multifaceted roles of the carbamoyl substitution, providing a deep dive into the chemistry and biology of these fascinating molecules.

Synthetic Methodologies for Carbamoyl-Substituted Boronic Acids

The synthesis of carbamoyl-substituted boronic acids can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Synthesis from Carboxylic Acids

A powerful and increasingly popular method involves the direct conversion of carboxylic acids to boronic acids. A notable advancement in this area is the decarboxylative borylation reaction, which utilizes a nickel catalyst to replace a carboxylic acid group with a boronic acid moiety.[6] This method is particularly advantageous due to the vast commercial availability and structural diversity of carboxylic acids.[6]

Experimental Protocol: Decarboxylative Borylation of a Carbamoyl-Substituted Benzoic Acid

Objective: To synthesize a carbamoyl-substituted phenylboronic acid from its corresponding carboxylic acid precursor.

Materials:

-

3-Carbamoylbenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add 3-carbamoylbenzoic acid (1.0 mmol), B₂pin₂ (1.2 mmol), NiCl₂·6H₂O (0.05 mmol), dtbbpy (0.05 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with 1 M HCl (aq).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be purified by column chromatography on silica gel.

-

Hydrolysis of the pinacol ester to the free boronic acid can be achieved by treatment with a strong acid, such as HCl, in a suitable solvent like acetone or diethyl ether.

Causality: The nickel catalyst is crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps. The bipyridine ligand stabilizes the nickel center and promotes the desired reactivity. The base (K₃PO₄) is necessary to deprotonate the carboxylic acid and facilitate the transmetalation step.

Other Synthetic Routes

Alternative synthetic strategies include the functionalization of a pre-existing boronic acid or the use of directed ortho-metalation followed by borylation. The choice of route is dictated by the specific target molecule and the desired regioselectivity.

Physicochemical Properties and Structural Features

The carbamoyl substitution has a profound impact on the physicochemical properties of boronic acids, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

Acidity (pKa)

Boronic acids are Lewis acids, and their pKa values typically range from 4 to 10.[1] The pKa is a critical parameter as it determines the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral form at physiological pH.[7] The tetrahedral form is generally the more active species for enzyme inhibition. The electron-withdrawing nature of the carbamoyl group can lower the pKa of the boronic acid, increasing the population of the active tetrahedral form at physiological pH.[8] Conversely, electron-donating groups increase the pKa.[1]

Stability and Formulation

A challenge in the formulation of boronic acids is their propensity to form cyclic trimers known as boroxines, which can have lower solubility.[9] The presence of the carbamoyl group can influence the solid-state packing and intermolecular interactions, potentially affecting boroxine formation.[5] Co-formulation with polyols, such as mannitol, can increase the solubility of boronic acids by forming boronate esters and preventing the formation of less soluble boroxines.[9]

Mechanism of Action and Biological Targets

Carbamoyl-substituted boronic acids are particularly effective as inhibitors of serine proteases and the proteasome.[3][4] Their mechanism of action is rooted in their ability to act as transition-state analogs.

Inhibition of Serine Proteases

In the active site of a serine protease, the catalytic serine residue attacks the electrophilic boron atom of the boronic acid. This forms a reversible, covalent tetrahedral adduct that mimics the transition state of peptide bond hydrolysis.[7][10] This stable complex effectively blocks the enzyme's catalytic activity.[7]

Diagram: Mechanism of Serine Protease Inhibition

Caption: Reversible covalent inhibition of a serine protease by a carbamoyl-substituted boronic acid.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins. The catalytic activity of the 26S proteasome resides in its β-subunits, which contain an N-terminal threonine residue with a catalytic hydroxyl group.[9] Boronic acid-based proteasome inhibitors, such as bortezomib and ixazomib, function by forming a covalent bond with this threonine residue, thereby inhibiting proteasome activity and leading to apoptosis in cancer cells.[11][12][13] Although not all proteasome inhibitors have a carbamoyl group, the principles of their interaction with the proteasome are relevant.

Applications in Drug Discovery and Chemical Biology

The unique properties of carbamoyl-substituted boronic acids have led to their exploration in various therapeutic areas.

Talabostat (PT-100)

Talabostat is an example of a boronic acid dipeptide that acts as an inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP).[14][15] It has been investigated for its antitumor and immunostimulatory effects.[14][16] The boronic acid moiety is crucial for its inhibitory activity, while the dipeptide structure provides specificity for the target enzymes.

β-Lactamase Inhibition

The rise of antibiotic resistance is a major global health concern. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are a promising class of β-lactamase inhibitors.[10] They mimic the tetrahedral intermediate formed during β-lactam hydrolysis and effectively inhibit the enzyme.[10] The carbamoyl group can be incorporated to enhance binding to the active site.

Diagram: Workflow for Screening Carbamoyl Boronic Acid Inhibitors

Caption: A typical workflow for the discovery and development of carbamoyl-substituted boronic acid enzyme inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected boronic acid compounds against their respective targets.

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Talabostat (Val-boroPro) | Dipeptidyl Peptidase IV (DPP-IV) | Kᵢ = 0.18 nM | [15] |

| Talabostat (Val-boroPro) | Fibroblast Activation Protein (FAP) | IC₅₀ = 560 nM | [15] |

| Ixazomib | Proteasome Subunit β5 (PSMB5) | Reversible inhibitor | [11] |

| α-amido-β-triazolylethaneboronic acids | Class C β-lactamases | Kᵢ = 0.004 µM & 0.008 µM | [7] |

Future Directions and Outlook

The field of carbamoyl-substituted boronic acids continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new biological targets. The design of more selective and potent inhibitors, as well as the development of boronic acid-based prodrugs and targeted delivery systems, are active areas of research. The versatility of the boronic acid functional group, coupled with the favorable properties imparted by the carbamoyl moiety, ensures that these compounds will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future.

References

- Aggarwal, V. K., et al. (2023). Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction. NIH Public Access.

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- AA Blocks. (2019). Chemistry Of Boronic Esters.

- Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

Pop, F., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1273. Available at: [Link]

- International Journal of Molecular Sciences. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

PubChem. (3-Carbamoylphenyl)boronic acid. Available at: [Link]

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.

-

PubMed. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Available at: [Link]

-

Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

-

Wikipedia. Ixazomib. Available at: [Link]

- National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

Royal Society of Chemistry. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available at: [Link]

- ResearchGate. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.

-

National Center for Biotechnology Information. (2024). Ixazomib. Available at: [Link]

-

ResearchGate. Mechanism of action of ixazomib. Available at: [Link]

-

Clinical Cancer Research. (2007). Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. Available at: [Link]

- ResearchGate. The Synthesis and Applications of Heterocyclic Boronic Acids.

-

ACS Publications. (2022). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Available at: [Link]

-

PubMed. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Available at: [Link]

- Takeda. NINLARO® (ixazomib) Prescribing Information.

- MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

-

PubChem. Ixazomib. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. mdpi.com [mdpi.com]

- 8. aablocks.com [aablocks.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. mdpi.com [mdpi.com]

- 11. Ixazomib - Wikipedia [en.wikipedia.org]

- 12. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

The Boron Renaissance: A Technical Guide to the Discovery, Synthesis, and Functionalization of Boronic Acids

Core Directive: The Lewis Acid Foundation

The utility of functionalized boronic acids (

In synthesis, this property enables the transmetallation step in cross-coupling reactions.[1] In medicinal chemistry, it allows the boron atom to act as a "warhead," forming reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in enzyme active sites.

The Equilibrium Challenge

Boronic acids are rarely discrete monomeric species in the solid state. They exist in a dynamic equilibrium driven by dehydration, forming cyclic trimers known as boroxines . This behavior complicates purification and stoichiometry, a challenge that drove the development of modern protecting group strategies like MIDA boronates.

Historical Genesis: From Toxicity to Utility

The history of organoboron chemistry is a trajectory from "chemical curiosity" to "industrial necessity."

| Era | Key Figure | Discovery/Milestone | Significance |

| 1860 | Edward Frankland | First synthesis of ethylboronic acid via diethylzinc.[1] | Proved C-B bonds could exist, though the method was pyrophoric and dangerous. |

| 1880 | A. Michaelis | Synthesis of phenylboronic acid. | Established the first arylboronic acid, the precursor to modern coupling partners. |

| 1979 | H.C.[2][3][4] Brown | Nobel Prize for Hydroboration. | Allowed facile installation of Boron across alkenes/alkynes, creating feedstock for functionalization. |

| 1979 | Suzuki & Miyaura | The Cross-Coupling Reaction.[3] | The pivot point. Boronic acids became the preferred alternative to toxic organostannanes (Stille) or reactive Grignards. |

| 2003 | FDA / Millennium | Approval of Bortezomib (Velcade). | Validated boron as a safe, effective moiety in human drug delivery. |

| 2007 | Martin Burke | MIDA Boronates. | Solved the "instability problem," enabling iterative synthesis and automated assembly. |

The Synthetic Revolution: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the primary engine for functionalizing boronic acids. Its dominance over other cross-couplings (Kumada, Negishi, Stille) stems from the mild nature of the boronic acid: it is tolerant of water and oxygen, and its byproducts are non-toxic.

The Mechanism:

The cycle relies on the activation of the boron species. The neutral boronic acid is unreactive toward the oxidized palladium species. The addition of a base (alkoxide or hydroxide) converts the neutral boronic acid into a tetrahedral boronate anion . This anionic species is sufficiently nucleophilic to transfer its organic group (

Modern Functionalization: The MIDA Solution

A major historical limitation was the instability of certain functionalized boronic acids (e.g., 2-pyridyl, vinyl, or cyclopropyl boronic acids), which undergo rapid protodeboronation (C-B bond cleavage) or polymerization.

The Solution: MIDA Boronates Developed by Martin Burke, N-methyliminodiacetic acid (MIDA) ligands protect the boron atom.

-

Mechanism: The MIDA ligand utilizes a dative N->B bond to fill the empty p-orbital.

-

Result: The boron atom rehybridizes from reactive

to unreactive -

Impact: This shuts down transmetallation. The MIDA boronate is inert to coupling conditions, allowing chemists to perform reactions on other parts of the molecule, then "deprotect" the boron (using mild aqueous base) to reveal the reactive acid only when needed.

[5]

Medicinal Applications: Boron as a Bioisostere

In drug development, boronic acids are not just intermediates; they are the active pharmaceutical ingredient (API).

Case Study: Bortezomib (Velcade)[6]

-

Indication: Multiple Myeloma.[5]

-

Mechanism: The boron atom in Bortezomib acts as a reversible covalent inhibitor of the 26S proteasome. It mimics the peptide bond transition state.

-

Interaction: The active site threonine hydroxyl group attacks the boron atom, forming a tetrahedral boronate complex. This blocks the proteasome from degrading ubiquitinated proteins, leading to toxic protein buildup and cancer cell apoptosis.[6]

Case Study: Tavaborole (Kerydin)

-

Mechanism: A benzoxaborole that inhibits fungal leucyl-tRNA synthetase (LeuRS).[8][9]

-

Interaction: The boron atom traps the tRNA terminal adenosine in the editing site of the enzyme, preventing protein synthesis.

Experimental Protocol: Synthesis of MIDA Boronates

Standard boronic acid synthesis often requires harsh conditions.[10] The following protocol utilizes MIDA anhydride for a mild, high-yield functionalization, suitable for sensitive substrates.

Objective: Conversion of an unstable aryl boronic acid to a stable MIDA boronate. Source Validation: Based on the method developed by Burke et al. (Org. Lett. 2020).

Materials

-

Substrate: Unstable Aryl Boronic Acid (1.0 equiv)

-

Reagent: MIDA Anhydride (1.5 - 3.0 equiv)

-

Solvent: THF or Dioxane (Anhydrous)

-

Equipment: Standard round-bottom flask, reflux condenser (optional depending on substrate), centrifuge (for purification).

Step-by-Step Workflow

-

Preparation: In a flame-dried flask equipped with a magnetic stir bar, charge the Aryl Boronic Acid (1.0 mmol).

-

Reagent Addition: Add MIDA Anhydride (1.5 mmol). Note: MIDA anhydride acts as both the ligand source and an in-situ desiccant, removing the water generated by the condensation.

-

Solvation: Add anhydrous THF (5 mL, 0.2 M concentration).

-

Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC. The MIDA boronate is typically much more polar than the starting acid.

-

Workup (The "Catch-Release" Purification):

-

Dilute the reaction mixture with Diethyl Ether (

). -

Pour the mixture over a short pad of silica gel.

-

Wash: Flush with

.[10] This removes unreacted boronic acid and non-polar impurities. The MIDA boronate will stick to the silica. -

Elute: Switch solvent to THF or Acetone. The MIDA boronate will now elute.

-

-

Isolation: Concentrate the THF/Acetone fraction in vacuo to yield the pure MIDA boronate as a crystalline solid.

Why this works: This protocol avoids the high temperatures and Dean-Stark dehydration required by older methods, preserving sensitive functional groups on the aryl ring.

References

-

Frankland, E. (1862). "On a new series of organic compounds containing boron."[7][8] Journal of the Chemical Society.[4]

-

Miyaura, N., & Suzuki, A. (1979).[3][4] "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Journal of the Chemical Society, Chemical Communications.[4]

-

Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.

-

Kelly, A. M., et al. (2020).[10] "A Mild Method for Making MIDA Boronates." Organic Letters.

-

FDA Label Information. (2003). "Velcade (bortezomib) for Injection." U.S. Food and Drug Administration.[5][8][9]

-

Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1][7][8] Future Medicinal Chemistry.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

This technical guide provides a comprehensive overview of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a key building block in contemporary medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's fundamental properties, provides validated protocols for its synthesis and purification, and explores its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure technical accuracy and practical utility.

Core Compound Properties

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety, an amide linkage, and a methoxybenzyl group. This unique combination of functional groups makes it a valuable reagent for introducing complex molecular scaffolds in multi-step organic syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆BNO₄ | [1][2] |

| Molecular Weight | 285.10 g/mol | [1][2] |

| CAS Number | 874460-08-9 | [1][2] |

| Appearance | Typically a white to off-white solid | [3] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [2] |

Synthesis and Purification: A Validated Approach

The synthesis of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid typically involves the amidation of 4-carboxyphenylboronic acid followed by appropriate workup and purification. The following protocol is a representative method, emphasizing the rationale behind each step.

Synthesis Protocol: Amide Coupling

This protocol describes the synthesis via the coupling of 4-carboxyphenylboronic acid with 4-methoxybenzylamine.

Materials:

-

4-Carboxyphenylboronic acid

-

4-Methoxybenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the degradation of the boronic acid.

-

Amine Addition: To this solution, add 4-methoxybenzylamine (1.0 equivalent).

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise. The low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials and coupling reagents.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Ensuring High Purity for Subsequent Applications

The purity of the boronic acid is paramount for its successful application in cross-coupling reactions. Several methods can be employed for purification.

Protocol 1: Recrystallization

For many aryl boronic acids, recrystallization is an effective method of purification.

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or acetone/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid.[4][5]

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which is water-soluble.

-

Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with 1M HCl to precipitate the pure boronic acid.

-

Collect the solid by filtration, wash with water, and dry thoroughly.

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the benzylic methylene protons, the methoxy group protons, and the amide proton. The boronic acid protons are often broad and may exchange with residual water.

-

¹³C NMR: Will display distinct signals for all carbon atoms in the molecule.

-

¹¹B NMR: A peak around 30 ppm is expected for the trigonal planar (sp²) boronic acid.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Aryl boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][7] (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid serves as a versatile building block to introduce the (4-((4-methoxybenzyl)carbamoyl)phenyl) moiety into a target molecule.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

-

Solvent (e.g., dioxane/water, toluene/water, DMF)

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide, (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110°C) for several hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic salts.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a strategically important building block in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through standard amide coupling procedures. The high purity of this reagent, ensured by appropriate purification techniques, is critical for its successful application in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a foundational understanding and practical protocols for researchers working with this versatile compound, facilitating its effective use in the discovery and development of novel chemical entities.

References

- Vertex AI Search. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, 98% Purity, C15H16BNO4, 10 grams.

- Georganics. 4-Methoxyphenylboronic acid - High purity.

- BLDpharm. 874460-08-9|(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid.

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Google Patents. Process for purification of boronic acid and its derivatives.

- Benchchem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. How to purify boronic acids/boronate esters?.

- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 874460-08-9|(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Arylboronic Acid Derivatives

Executive Summary

Arylboronic acids (ABAs) and their ester derivatives are pivotal building blocks in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and as warheads in protease inhibitors (e.g., Bortezomib). However, their characterization is notoriously deceptive due to the "Boronic Acid Paradox": these compounds exist in a dynamic equilibrium between monomeric acids, trimeric boroxines, and solvated species. Standard analytical protocols often fail to capture this complexity, leading to stoichiometric errors in drug synthesis.

This guide provides a rigorous, field-proven methodology for the spectroscopic characterization of ABAs, prioritizing

The Dynamic Equilibrium Challenge

Before attempting characterization, one must understand that a "pure" sample of arylboronic acid is rarely a single species. In solid state and non-polar solvents, ABAs spontaneously dehydrate to form cyclic trimers (boroxines). In aqueous or nucleophilic media, they form tetrahedral "ate" complexes.

Visualization: The Boron Species Landscape

The following diagram illustrates the speciation of arylboronic acids dependent on pH and hydration, which dictates the spectroscopic signals observed.

Figure 1: The dynamic equilibrium of arylboronic species. Note that

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for ABA analysis, but standard

B NMR: The Diagnostic Nucleus

Boron-11 (

Critical Protocol:

-

Reference: Use BF

OEt -

Quartz vs. Glass: Use quartz tubes if possible to eliminate the broad "glass hump" (borosilicate glass contains ~13% B

O -

Concentration: High concentrations (>10 mM) favor boroxine formation in non-polar solvents.

Table 1: Characteristic

| Species Type | Hybridization | Chemical Shift ( | Notes |

| Arylboronic Acid | sp | 25 – 35 | Broad signal; solvent dependent. |

| Arylboroxine | sp | 28 – 33 | Often overlaps with the acid; sharper in non-polar solvents. |

| Boronate Ester (Pinacol) | sp | 30 – 35 | Distinct from free acid; stable. |

| Tetrahedral "Ate" Complex | sp | 0 – 10 | Sharp upfield shift; indicative of coordination (e.g., with OH |

| Trifluoroborate (R-BF | sp | 2 – 5 | Very sharp doublet/quartet due to |

H and C NMR Nuances

-

The "Disappearing" Protons: The B(OH)

protons are broad and often invisible in CDCl -

Quadrupolar Broadening: Carbon atoms directly attached to boron (C

) are often broadened into the baseline in-

Solution: Increase relaxation delay (d1) to 2–5 seconds and acquire more scans (512+) to resolve the C

signal.

-

Mass Spectrometry (MS)

MS analysis of boronic acids is prone to artifacts. The most common error is misinterpreting the boroxine mass [3M - 3H

The "Boroxine Artifact"

Under Electrospray Ionization (ESI) conditions, the heat and vacuum of the source drive dehydration.

-

Observation: A spectrum dominated by the trimer mass, even if the sample is monomeric in solution.

-

Mitigation: Do not rely on MS for speciation (monomer vs. trimer). Use MS only for structural confirmation of the aryl core.

Negative Mode ESI Protocol

Boronic acids are Lewis acids; they ionize far better in negative mode (ESI

Recommended Workflow:

-

Solvent: Methanol (MeOH) is standard, but be aware it forms methyl boronate esters rapidly. Acetonitrile/Water (1:1) is safer for ester-sensitive derivatives.

-

Additives: Add trace formic acid for ESI

or ammonium acetate for ESI -

The "Glycerol Trick": To confirm the presence of a boronic acid, add 1 drop of glycerol to the sample.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" to distinguish between the free acid and the anhydride (boroxine).

-

O-H Stretch: Boronic acids show a strong, broad H-bonded band at 3200–3500 cm

.[3] -

B-O Stretch: Strong absorptions at 1330–1380 cm

. -

Boroxine Diagnostic: If the sample is dehydrated (boroxine), the O-H stretch diminishes significantly, and a characteristic ring deformation band appears around 700–750 cm

.

Quantitative Purity Determination (qNMR)

Standard HPLC with UV detection is unreliable for quantifying boronic acids because the dehydration equilibrium shifts on the column, leading to peak tailing or splitting. Quantitative NMR (qNMR) is the only self-validating method.

Protocol: qNMR with Internal Standard

-

Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO

). They are non-volatile, stable, and have simple singlets. -

Solvent: DMSO-d

(ensures monomeric state and solubilizes both species). -

Acquisition:

-

Pulse angle: 90°.

-

Relaxation delay (d1):

30 seconds (critical for accurate integration). -

Scans: 16–32.

-

-

Calculation:

(Where I = Integral, N = Number of protons, M = Molar mass, m = Mass)

Analytical Workflow Decision Tree

Use this logic flow to select the correct analytical technique based on your specific data requirement.

Figure 2: Decision matrix for selecting the appropriate spectroscopic technique.

References

-

Storey, C. M. et al. (2011). Automation of Boronic Acid Purity Determination using qNMR. Journal of the Association for Laboratory Automation. Link

-

Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Pellegrino, G. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Link

-

Yan, J. et al. (2013). Boron artifacts in mass spectrometry originating from glass bottles. Rapid Communications in Mass Spectrometry. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid for Advanced Pharmaceutical Synthesis

Introduction: The Strategic Importance of Biaryl Amides in Drug Discovery